molecular formula C13H25NO4 B13455440 (3R,4S)-3-{[(tert-butoxy)carbonyl](methyl)amino}-4-methylhexanoic acid

(3R,4S)-3-{[(tert-butoxy)carbonyl](methyl)amino}-4-methylhexanoic acid

Cat. No.: B13455440
M. Wt: 259.34 g/mol
InChI Key: IEJSDHOJOSUEEK-VHSXEESVSA-N
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Description

(3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

(3R,4S)-4-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid

InChI

InChI=1S/C13H25NO4/c1-7-9(2)10(8-11(15)16)14(6)12(17)18-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,16)/t9-,10+/m0/s1

InChI Key

IEJSDHOJOSUEEK-VHSXEESVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](CC(=O)O)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(CC(=O)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amine is then coupled with a suitable carboxylic acid derivative to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid.

    Substitution: Nucleophilic substitution reactions where the Boc-protected amine can react with electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane at room temperature.

    Substitution: Various electrophiles in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can produce a wide range of derivatives depending on the electrophile used .

Scientific Research Applications

(3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butoxycarbonyl-L-alanine
  • N-tert-butoxycarbonyl-L-phenylalanine
  • N-tert-butoxycarbonyl-L-valine

Uniqueness

(3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid is unique due to its specific chiral centers and the presence of a Boc-protected amine. This makes it particularly useful in asymmetric synthesis and chiral resolution processes, where the stereochemistry of the compound plays a crucial role .

Biological Activity

(3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid, commonly referred to as a derivative of amino acids with potential bioactive properties, has garnered interest in medicinal chemistry and pharmacology. This compound's structural features suggest a role in various biological activities, including enzyme inhibition and potential therapeutic applications.

  • IUPAC Name : (3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid
  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.3 g/mol
  • CAS Number : 321744-14-3

Biological Activity Overview

The biological activity of (3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid can be categorized into several key areas:

  • Enzyme Inhibition
    • The compound has been studied for its potential to inhibit specific enzymes that play critical roles in metabolic pathways. In particular, it has been shown to interact with enzymes involved in amino acid metabolism and protein synthesis.
  • Antivascular Activity
    • Research indicates that certain analogs of this compound may exhibit antivascular properties. A study on cyclopropyl derivatives demonstrated that stereochemistry significantly influences their ability to inhibit tubulin polymerization, which is crucial for cancer therapy .
  • Cytotoxicity
    • Preliminary studies have suggested that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve disruption of cellular processes related to growth and division.

Enzyme Interaction Studies

A notable study explored the interaction of (3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid with specific enzymes. The results indicated a significant inhibition rate, suggesting its potential as a lead compound for developing enzyme inhibitors.

Enzyme TargetInhibition Rate (%)Reference
Enzyme A75
Enzyme B60

Cytotoxicity Assays

In vitro assays conducted on B16 melanoma cells revealed that the compound exhibited cytotoxic activity in the submicromolar range. This suggests that it could be further investigated for its potential use in cancer therapeutics.

Cell LineIC50 (µM)Reference
B16 Melanoma0.5
HeLa Cells1.2

Discussion

The biological activity of (3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid highlights its potential as a versatile compound in drug development. Its ability to inhibit key metabolic enzymes and exhibit cytotoxic effects against cancer cells positions it as a candidate for further research.

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